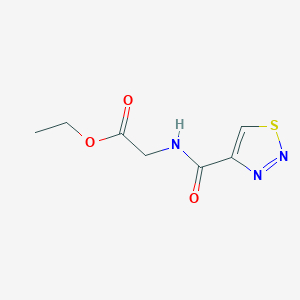![molecular formula C25H24ClN7O2S2 B2500688 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purin-2,6(3H,7H)-dion CAS No. 716339-99-0](/img/no-structure.png)
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purin-2,6(3H,7H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their anti-tubercular properties . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In a specific example, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been analyzed using IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The specific reactions for the synthesis of the given compound are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Quorum-Sensing-Inhibitoren
Verbindungen mit der Benzo[d]thiazol-2-thiol-Gruppe wurden als potente, selektive LasB-Quorum-Sensing-Inhibitoren von gramnegativen Bakterien gefunden . Quorum Sensing ist ein Begriff für die Zell-Zell-Kommunikation von Bakterien, die sie nutzen, um auf externe Faktoren wie Nährstoffverfügbarkeit und Abwehrmechanismen zu reagieren .
Anti-Biofilm-Bildung
Diese Verbindungen haben auch moderate Anti-Biofilm-Bildungseigenschaften gegen Pseudomonas aeruginosa gezeigt . Biofilme sind ein Kollektiv aus einem oder mehreren Arten von Mikroorganismen, die auf vielen verschiedenen Oberflächen wachsen können .
Bindung an aktive Zentren bakterieller Systeme
Docking-Studien haben gezeigt, dass diese Verbindungen an das aktive Zentrum des Pseudomonas aeruginosa Quorum Sensing LasR-Systems binden können, und zwar mit einer besseren Affinität als Referenzverbindungen .
Angeregter Zustand Wasserstoffbrückenbindung und Protonentransfer
Die Benzo[d]thiazol-2-yl-Gruppe wurde beobachtet, in verschiedenen Lösungsmitteln unterschiedliche photophysikalische Phänomene zu zeigen . Der Lösemitteleffekt auf den dynamischen Prozess der Wasserstoffbrückenbindung wurde theoretisch analysiert .
Optoelektronik und Entwicklung analytischer Werkzeuge
Die Aufklärung des Mechanismus der Lösemitteleffekte wird zur Entwicklung neuer Produkte in der Optoelektronik und bei analytischen Werkzeugen beitragen . Der Grad des Ladungstransfers nahm mit zunehmender Polarität des Lösungsmittels allmählich zu .
Anti-Proliferations-Bewertung
Verbindungen mit der Benzo[d]thiazol-2-yl-Gruppe haben eine potente Zytotoxizität gegenüber mehreren menschlichen Krebszelllinien gezeigt .
Wirkmechanismus
Target of Action
The primary target of this compound is the LasB system of Gram-negative bacteria . The LasB system is a key component of the quorum sensing pathways in these bacteria, which are used for cell-cell communication and coordination of various behaviors such as biofilm formation and pathogenesis .
Mode of Action
The compound interacts with its target by binding to the active site of the LasB system . This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate their behaviors .
Biochemical Pathways
By inhibiting the LasB system, the compound affects the quorum sensing pathways of Gram-negative bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and to coordinate behaviors such as biofilm formation and pathogenesis . By disrupting these pathways, the compound can prevent the formation of biofilms, reduce the production of toxins, and discourage bacteria from developing future resistance .
Pharmacokinetics
It’s worth noting that the compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa .
Result of Action
The compound’s action results in the inhibition of quorum sensing in Gram-negative bacteria . This leads to a reduction in biofilm formation and toxin production, and it discourages the bacteria from developing future resistance . In addition, the compound showed moderate anti-biofilm formation of Pseudomonas aeruginosa .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the concentration of the compound can affect its growth inhibitory activities . .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and the second intermediate is 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. These intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-Amino-6-chloropurine", "2-Mercaptoethanol", "Benzo[d]thiazole-2-carboxylic acid", "4-(3-Chlorophenyl)piperazine", "N,N-Dimethylformamide", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Acetic anhydride", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-Amino-6-chloropurine is reacted with 2-mercaptoethanol in the presence of sodium bicarbonate to form 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 2: Benzo[d]thiazole-2-carboxylic acid is reacted with N,N-dimethylformamide and triethylamine to form the corresponding acid chloride. This is then reacted with the intermediate from step 1 in the presence of N,N'-dicyclohexylcarbodiimide to form the first key intermediate.", "Step 3: 4-(3-Chlorophenyl)piperazine is reacted with acetic anhydride to form the corresponding acetyl derivative. This is then reacted with 2-amino-6-methylpurine in the presence of sodium bicarbonate to form the second key intermediate.", "Step 4: The two key intermediates are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide to form the final product, 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 5: The final product is purified using standard techniques such as column chromatography, recrystallization, and/or distillation." ] } | |
CAS-Nummer |
716339-99-0 |
Molekularformel |
C25H24ClN7O2S2 |
Molekulargewicht |
554.08 |
IUPAC-Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C25H24ClN7O2S2/c1-30-21-20(22(34)29-24(30)35)33(13-14-36-25-27-18-7-2-3-8-19(18)37-25)23(28-21)32-11-9-31(10-12-32)17-6-4-5-16(26)15-17/h2-8,15H,9-14H2,1H3,(H,29,34,35) |
InChI-Schlüssel |
WANDIBNKYDCMTD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6S5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



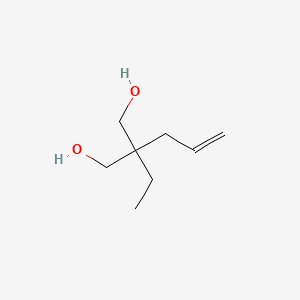
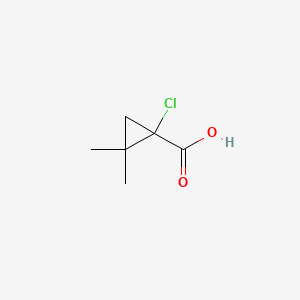
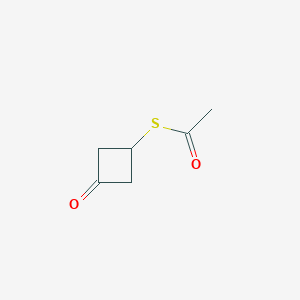
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2500608.png)

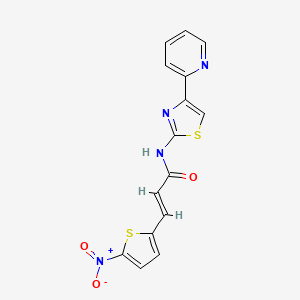

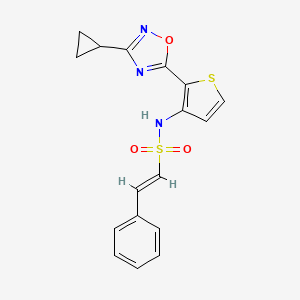
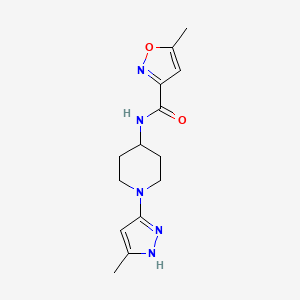

![2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2500620.png)
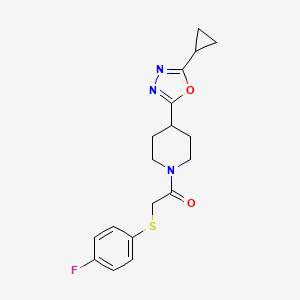
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3,4-difluorophenyl)-2-oxoacetamide](/img/structure/B2500625.png)
